1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
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Overview
Description
1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as therapeutic agents. The presence of the triazolopyridazine core, along with the chlorophenyl and benzyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with chloropyridazine under reflux conditions in the presence of a base such as sodium ethoxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the triazolopyridazine intermediate reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Benzyl Group: The benzyl group is typically introduced through a benzylation reaction, using benzyl bromide and a suitable base.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanate to form the urea linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. The use of automated synthesis platforms can also enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the triazolopyridazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand the mechanisms of action of triazolopyridazine derivatives and their interactions with cellular pathways.
Chemical Biology: It serves as a probe to study the biological effects of triazolopyridazine compounds and their potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzyl group can contribute to the overall stability of the compound within the biological system.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(2-((3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
1-Benzyl-3-(2-((3-(2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea: Contains a methylphenyl group instead of a chlorophenyl group.
1-Benzyl-3-(2-((3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea: Features a nitrophenyl group instead of a chlorophenyl group.
Uniqueness
1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is unique due to the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The combination of the triazolopyridazine core with the chlorophenyl and benzyl groups provides a distinct profile that can be exploited for specific therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzyl-3-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c22-17-9-5-4-8-16(17)20-26-25-18-10-11-19(27-28(18)20)30-13-12-23-21(29)24-14-15-6-2-1-3-7-15/h1-11H,12-14H2,(H2,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIPRGIFMVIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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